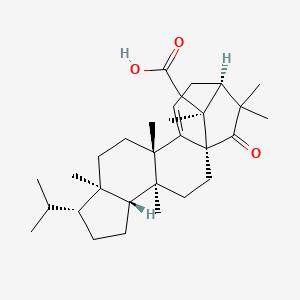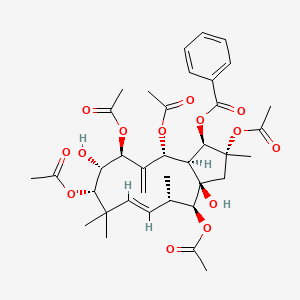
鹅掌柴酸 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alstonic acid B is a natural product found in Alstonia scholaris with data available.
科学研究应用
抗疟疾药物开发
鹅掌柴酸 B 来源于鹅掌柴属植物,在抗疟疾药物开发中显示出潜力。 非洲药典已将鹅掌柴属植物中的鹅掌柴列为抗疟疾药物 {svg_1}。对this compound 的研究可能导致发现新的抗疟疾化合物,这些化合物比目前的治疗方法更有效,且副作用更少。
呼吸系统疾病治疗
在中国,含有鹅掌柴属植物喙荚鹅掌柴叶子的制剂,可能含有this compound,被用于治疗咳嗽和发烧症状 {svg_2}。该化合物在治疗呼吸系统疾病方面的作用得到了中国食品药品监督管理局批准的一项从喙荚鹅掌柴叶子提取的植物药的I/II期临床试验的支持 {svg_3}。
抗病毒活性
This compound 可能有助于开发新的抗病毒药物。从喙荚鹅掌柴分离得到的吲哚生物碱——番木鳖碱,在体外表现出与阿昔洛韦相当的抗病毒活性 {svg_4}。这表明this compound 和相关化合物可能在治疗病毒感染方面具有价值。
抗氧化应用
鹅掌柴属植物,包括this compound,已被发现含有具有显著抗氧化特性的化合物 {svg_5}。这些特性在氧化应激是主要因素的药物应用中至关重要,例如预防慢性疾病和衰老。
抗癌研究
鹅掌柴属植物的次生代谢产物,可能包括this compound,在用作抗癌剂时显示出积极的结果 {svg_6}。对这些化合物的进一步研究可能导致开发出靶向癌细胞独特通路或机制的新型癌症疗法。
抗关节炎潜力
鹅掌柴属植物中存在的多种植物化学物质,如this compound,在抗关节炎应用中显示出可喜的结果 {svg_7}。对这些化合物的研究可能导致开发出新的关节炎治疗方法,这些方法可以减少炎症和疼痛,而不会产生与当前药物相关的副作用。
安全和危害
作用机制
- Alstonic acid B primarily targets specific cellular components or proteins within the body. Unfortunately, detailed information about its exact targets is limited in the available literature .
- However, we do know that it belongs to the class of triterpenoids and is found in the hydro-alcoholic extract of Alstonia scholaris leaves .
Target of Action
生化分析
Biochemical Properties
Alstonic acid B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been reported to interact with enzymes such as L-threonic acid dehydrogenase and D-gluconic acid dehydrogenase . These interactions are crucial for the compound’s involvement in metabolic pathways, where it acts as a substrate or inhibitor, influencing the activity of these enzymes. Additionally, Alstonic acid B has been shown to interact with various proteins, affecting their function and stability.
Cellular Effects
Alstonic acid B exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, Alstonic acid B can modulate signaling pathways that control cell proliferation and apoptosis. It also affects the expression of genes involved in these pathways, leading to changes in cellular behavior. Furthermore, Alstonic acid B impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of Alstonic acid B involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Alstonic acid B binds to specific enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, Alstonic acid B can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alstonic acid B have been studied over time to understand its stability, degradation, and long-term impact on cellular function . Alstonic acid B is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that Alstonic acid B can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Alstonic acid B vary with different dosages in animal models . At lower doses, Alstonic acid B has been shown to have beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it can exhibit toxic or adverse effects, including signs of lethargy and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Alstonic acid B is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It participates in the degradation of aldonic acids and the catabolism of D-glucarate, influencing the levels of various metabolites. These interactions can affect the overall metabolic flux within cells, leading to changes in the concentration of key metabolites.
Transport and Distribution
The transport and distribution of Alstonic acid B within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of Alstonic acid B across cellular membranes and its accumulation in specific tissues. The localization of Alstonic acid B within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
Alstonic acid B is localized to specific subcellular compartments, where it exerts its effects on cellular activity . It may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of Alstonic acid B can affect its interactions with other biomolecules and its overall function within the cell.
属性
IUPAC Name |
2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)19-9-10-21-26(19,5)13-14-28(7)22-12-11-20-25(3,4)24(33)30(22,16-15-27(21,28)6)29(20,8)17-23(31)32/h12,18-21H,9-11,13-17H2,1-8H3,(H,31,32)/t19-,20+,21-,26-,27+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCBXRKYKJHHMS-ALFWALAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC45C3=CCC(C4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@]45C3=CC[C@H]([C@]4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151635.png)
![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151636.png)
![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)

